Chlorotricyclohexyllead
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Overview
Description
Chlorotricyclohexyllead is an organolead compound with the chemical formula C18H33ClPb It is a unique compound due to its structure, which includes a lead atom bonded to three cyclohexyl groups and one chlorine atom
Preparation Methods
The synthesis of chlorotricyclohexyllead typically involves the reaction of tricyclohexyllead chloride with a suitable reagent. One common method is the reaction of tricyclohexyllead chloride with hydrogen chloride gas under controlled conditions. The reaction is carried out in an inert solvent such as toluene or hexane, and the product is purified by recrystallization .
Industrial production methods for this compound are not well-documented, likely due to the specialized nature of this compound and its limited commercial applications. the general principles of organolead compound synthesis, such as the use of lead salts and organic ligands, are applicable.
Chemical Reactions Analysis
Chlorotricyclohexyllead undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form lead oxides and other oxidation products. Common oxidizing agents include oxygen, ozone, and hydrogen peroxide.
Reduction: Reduction reactions can convert this compound to lower oxidation state lead compounds. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: this compound can undergo substitution reactions where the chlorine atom is replaced by other groups. For example, reaction with alkyl halides can produce alkylated lead compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically yields lead oxides, while substitution reactions can produce a variety of organolead compounds .
Scientific Research Applications
Chlorotricyclohexyllead has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-lead bonds. Its unique structure makes it a valuable tool for studying organometallic chemistry.
Biology: Research into the biological effects of organolead compounds often includes this compound. Studies focus on its toxicity and potential use in biological assays.
Medicine: While not widely used in medicine, this compound is studied for its potential therapeutic applications, particularly in the context of lead-based drugs.
Mechanism of Action
The mechanism of action of chlorotricyclohexyllead involves its interaction with biological molecules and cellular structures. The lead atom in the compound can bind to thiol groups in proteins, disrupting their function. This can lead to a variety of toxic effects, including enzyme inhibition and oxidative stress. The molecular targets of this compound include enzymes involved in cellular metabolism and signaling pathways .
Comparison with Similar Compounds
Chlorotricyclohexyllead can be compared to other organolead compounds, such as tetraethyllead and tetramethyllead. These compounds share some similarities, such as their ability to form carbon-lead bonds and their use in organic synthesis. this compound is unique due to its specific structure, which includes three cyclohexyl groups and one chlorine atom. This gives it distinct chemical properties and reactivity compared to other organolead compounds .
Similar compounds include:
- Tetraethyllead
- Tetramethyllead
- Tricyclohexyllead chloride
These compounds are used in various applications, but this compound’s unique structure makes it particularly valuable in certain research contexts .
Properties
CAS No. |
117591-21-6 |
---|---|
Molecular Formula |
C18H33ClPb |
Molecular Weight |
492 g/mol |
IUPAC Name |
chloro(tricyclohexyl)plumbane |
InChI |
InChI=1S/3C6H11.ClH.Pb/c3*1-2-4-6-5-3-1;;/h3*1H,2-6H2;1H;/q;;;;+1/p-1 |
InChI Key |
TWIABHJIRZJHSH-UHFFFAOYSA-M |
Canonical SMILES |
C1CCC(CC1)[Pb](C2CCCCC2)(C3CCCCC3)Cl |
Origin of Product |
United States |
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